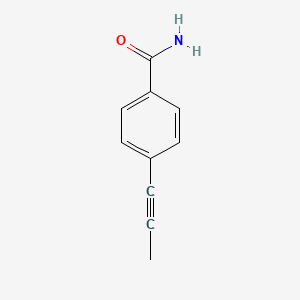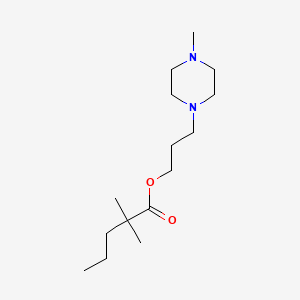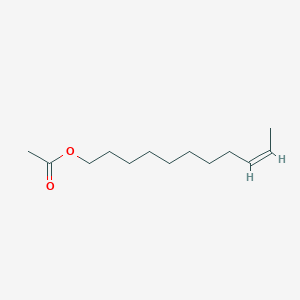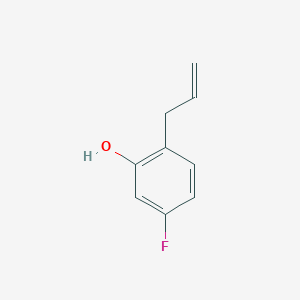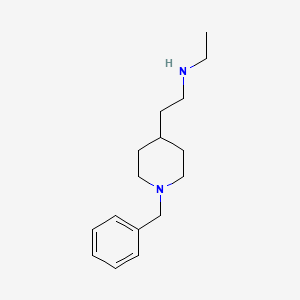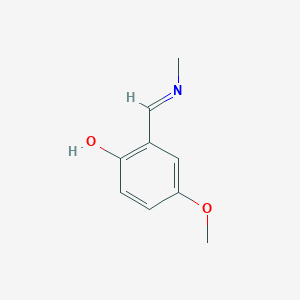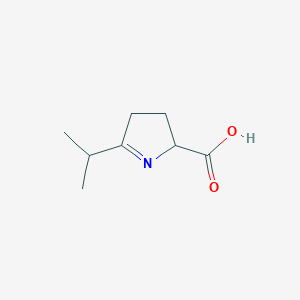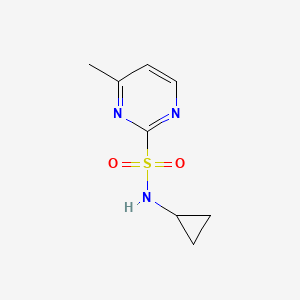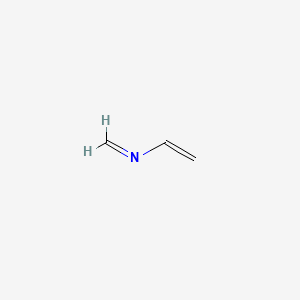
2-(Cyanomethyl)-3-methylbenzoyl chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Cyanomethyl)-3-methylbenzoyl chloride is an organic compound that belongs to the class of benzoyl chlorides It is characterized by the presence of a cyanomethyl group and a methyl group attached to the benzene ring, along with a reactive acyl chloride functional group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Cyanomethyl)-3-methylbenzoyl chloride typically involves the reaction of 3-methylbenzoyl chloride with cyanomethylating agents. One common method is the reaction of 3-methylbenzoyl chloride with cyanomethyl magnesium bromide in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere, typically at low temperatures, to ensure the stability of the reactive intermediates.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification techniques such as distillation or recrystallization are employed to obtain the desired product with high purity.
化学反应分析
Types of Reactions
2-(Cyanomethyl)-3-methylbenzoyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The acyl chloride group can be substituted by nucleophiles such as amines, alcohols, or thiols to form corresponding amides, esters, or thioesters.
Addition Reactions: The cyanomethyl group can participate in nucleophilic addition reactions, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.
Reduction Reactions: The compound can be reduced to the corresponding alcohol or amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols
Solvents: Tetrahydrofuran (THF), dichloromethane (DCM)
Catalysts: Lewis acids such as aluminum chloride (AlCl3)
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Major Products Formed
Amides: Formed by the reaction with amines
Esters: Formed by the reaction with alcohols
Thioesters: Formed by the reaction with thiols
Alcohols: Formed by the reduction of the acyl chloride group
科学研究应用
2-(Cyanomethyl)-3-methylbenzoyl chloride has several applications in scientific research, including:
Organic Synthesis: Used as a building block for the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: Investigated for its potential as an intermediate in the synthesis of biologically active molecules.
Material Science: Utilized in the preparation of functionalized materials and polymers with specific properties.
Chemical Biology: Employed in the development of probes and reagents for studying biological processes.
作用机制
The mechanism of action of 2-(Cyanomethyl)-3-methylbenzoyl chloride primarily involves its reactivity as an acylating agent. The acyl chloride group can react with nucleophiles to form covalent bonds, leading to the formation of new chemical entities. The cyanomethyl group can also participate in nucleophilic addition reactions, contributing to the compound’s versatility in organic synthesis.
相似化合物的比较
Similar Compounds
3-Methylbenzoyl chloride: Lacks the cyanomethyl group, resulting in different reactivity and applications.
2-(Cyanomethyl)benzoyl chloride: Similar structure but without the methyl group, leading to variations in chemical behavior.
2-(Cyanomethyl)-4-methylbenzoyl chloride: Positional isomer with the methyl group at a different position on the benzene ring.
Uniqueness
2-(Cyanomethyl)-3-methylbenzoyl chloride is unique due to the presence of both the cyanomethyl and methyl groups, which confer distinct reactivity and potential applications. The combination of these functional groups allows for diverse chemical transformations and the synthesis of complex molecules.
属性
CAS 编号 |
24633-71-4 |
|---|---|
分子式 |
C10H8ClNO |
分子量 |
193.63 g/mol |
IUPAC 名称 |
2-(cyanomethyl)-3-methylbenzoyl chloride |
InChI |
InChI=1S/C10H8ClNO/c1-7-3-2-4-9(10(11)13)8(7)5-6-12/h2-4H,5H2,1H3 |
InChI 键 |
SNKSUJLVXACPOX-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=CC=C1)C(=O)Cl)CC#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


